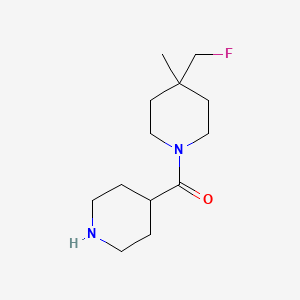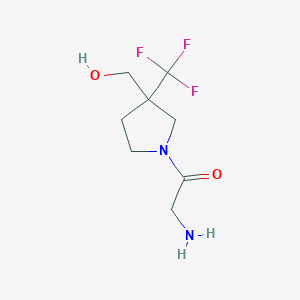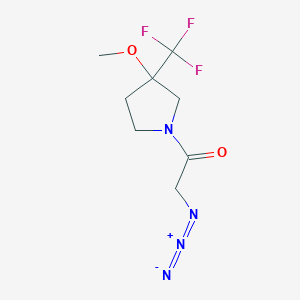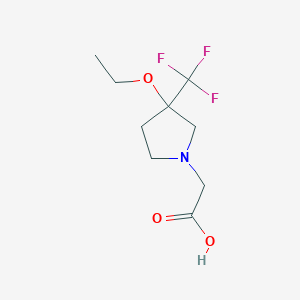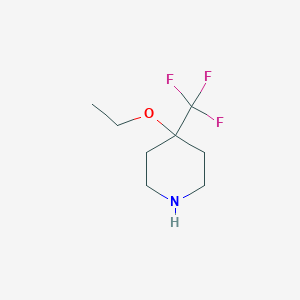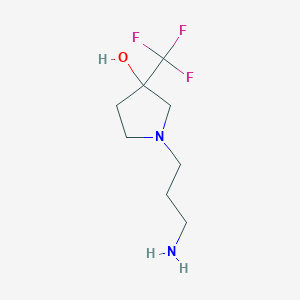
1-(3-Aminopropyl)-3-(trifluoromethyl)pyrrolidin-3-ol
Vue d'ensemble
Description
1-(3-Aminopropyl)-3-(trifluoromethyl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C8H15F3N2O and its molecular weight is 212.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Novel Compounds
Researchers have been developing new synthetic routes and methodologies to create derivatives of pyrrolidin-2-ones and related compounds due to their presence in many natural products and biologically active molecules. These efforts aim at introducing various substituents to the pyrrolidin nucleus to craft new medicinal molecules with enhanced biological activity. For instance, Rubtsova et al. (2020) synthesized derivatives by reacting methyl ester of furyl-2-carbonylpyruvic acid with aromatic aldehyde and 1-amino-2-hydroxypropane or 3-amino-1-hydroxypropane, demonstrating the structural flexibility and potential for biological applications of these compounds Rubtsova et al., 2020.
Chemical Properties and Biological Activity
The study of the chemical properties and potential biological activity of pyrrolidin derivatives is another significant area of application. Research into the regiochemistry of reactions involving amines and trifluoromethyl-β-diketones has highlighted the importance of trifluoromethyl groups in modifying the electrophilicity and basicity of compounds, which is crucial for designing drugs with specific actions De Rosa et al., 2015.
Potential Medical Value
Compounds derived from 1-(3-Aminopropyl)-3-(trifluoromethyl)pyrrolidin-3-ol have shown promise in medicinal chemistry. For example, an organocatalytic domino Michael/Mannich [3+2] cycloaddition sequence has been developed to synthesize pyrrolidine derivatives with potential medical value, demonstrating the ability of these compounds to serve as building blocks for drugs with trifluoromethyl groups Zhi et al., 2016.
Influenza Neuraminidase Inhibitors
One of the most notable applications is the discovery of potent inhibitors of influenza neuraminidase, highlighting the therapeutic potential of trifluoromethyl-substituted pyrrolidines. The design and synthesis of these inhibitors are based on the structural information of the neuraminidase active site, demonstrating the critical role of trifluoromethyl-substituted pyrrolidines in antiviral drug development Wang et al., 2001.
Propriétés
IUPAC Name |
1-(3-aminopropyl)-3-(trifluoromethyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3N2O/c9-8(10,11)7(14)2-5-13(6-7)4-1-3-12/h14H,1-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXBOXSETKSVHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(F)(F)F)O)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



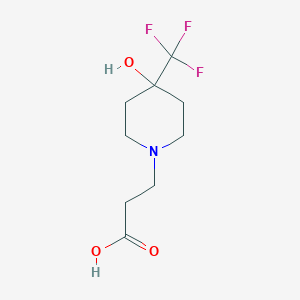
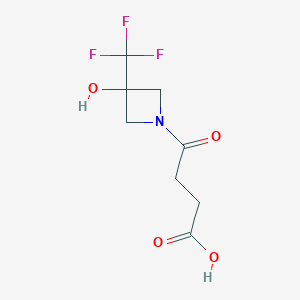

![2-(2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1477366.png)
![7-methyl-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide](/img/structure/B1477368.png)

